(4-Methoxyphenyl) 3-(6-bromo-1,3-benzodioxol-5-yl)prop-2-enoate
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Overview
Description
(4-Methoxyphenyl) 3-(6-bromo-1,3-benzodioxol-5-yl)prop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methoxyphenyl group, a bromobenzodioxole moiety, and a propenoate ester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl) 3-(6-bromo-1,3-benzodioxol-5-yl)prop-2-enoate typically involves the esterification of 4-methoxyphenol with (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-propenoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxyphenyl) 3-(6-bromo-1,3-benzodioxol-5-yl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester linkage can be reduced to form an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents.
Major Products
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 4-methoxyphenyl (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-propenol.
Substitution: Formation of 4-methoxyphenyl (E)-3-(6-substituted-1,3-benzodioxol-5-yl)-2-propenoate.
Scientific Research Applications
(4-Methoxyphenyl) 3-(6-bromo-1,3-benzodioxol-5-yl)prop-2-enoate has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Investigated for its potential use in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of (4-Methoxyphenyl) 3-(6-bromo-1,3-benzodioxol-5-yl)prop-2-enoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromobenzodioxole moiety may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-methoxyphenyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate: Lacks the bromine atom, which may affect its reactivity and binding properties.
4-methoxyphenyl (E)-3-(6-chloro-1,3-benzodioxol-5-yl)-2-propenoate: Contains a chlorine atom instead of bromine, which may influence its chemical behavior and applications.
Uniqueness
The presence of the bromine atom in (4-Methoxyphenyl) 3-(6-bromo-1,3-benzodioxol-5-yl)prop-2-enoate distinguishes it from similar compounds, potentially enhancing its reactivity and binding interactions in various applications.
Properties
Molecular Formula |
C17H13BrO5 |
---|---|
Molecular Weight |
377.2 g/mol |
IUPAC Name |
(4-methoxyphenyl) 3-(6-bromo-1,3-benzodioxol-5-yl)prop-2-enoate |
InChI |
InChI=1S/C17H13BrO5/c1-20-12-3-5-13(6-4-12)23-17(19)7-2-11-8-15-16(9-14(11)18)22-10-21-15/h2-9H,10H2,1H3 |
InChI Key |
SBFNPXUJTGKBNA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)C=CC2=CC3=C(C=C2Br)OCO3 |
Origin of Product |
United States |
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